8-(4-ethoxy-3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
“8-(4-ethoxy-3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile” is a complex organic compound that belongs to the class of pyrido[2,1-b][1,3,5]thiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(4-ethoxy-3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile” typically involves multi-step organic reactions. The starting materials are usually substituted anilines and aldehydes, which undergo condensation reactions followed by cyclization and functional group modifications. Common reagents include acids, bases, and catalysts to facilitate these transformations.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
Biologically, pyrido[2,1-b][1,3,5]thiadiazine derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. Research is ongoing to explore their full range of biological activities.
Medicine
In medicinal chemistry, these compounds are investigated for their potential therapeutic applications, including as anticancer agents, antiviral drugs, and treatments for neurological disorders.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “8-(4-ethoxy-3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,1-b][1,3,5]thiadiazine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Phenyl-substituted heterocycles: Compounds with similar phenyl substitutions may have comparable chemical properties and reactivity.
Uniqueness
The uniqueness of “8-(4-ethoxy-3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile” lies in its specific substitution pattern and the resulting biological activities. Its combination of ethoxy, methoxy, and methyl groups, along with the pyrido[2,1-b][1,3,5]thiadiazine core, provides a distinct chemical profile that can be exploited for various applications.
Properties
Molecular Formula |
C24H25N3O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
8-(4-ethoxy-3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C24H25N3O3S/c1-4-30-21-10-7-17(11-22(21)29-3)19-12-23(28)27-14-26(15-31-24(27)20(19)13-25)18-8-5-16(2)6-9-18/h5-11,19H,4,12,14-15H2,1-3H3 |
InChI Key |
YYWIKSYTFXFYAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)C)OC |
Origin of Product |
United States |
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